molecular formula C14H8F6O4S B1379994 Bis[3-(trifluoromethyl)phenyl] sulfate CAS No. 1417220-66-6

Bis[3-(trifluoromethyl)phenyl] sulfate

Cat. No.: B1379994
CAS No.: 1417220-66-6
M. Wt: 386.27 g/mol
InChI Key: YDPLOHYYVKKUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[3-(trifluoromethyl)phenyl] sulfate: is an organic compound with the molecular formula C14H8F6O4S It is characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are linked by a sulfate group

Biochemical Analysis

Biochemical Properties

Bis[3-(trifluoromethyl)phenyl] sulfate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, this compound can interact with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes . These effects on cellular processes highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity . For example, this compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as changes in gene expression and cellular metabolism . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . For instance, high doses of this compound can cause toxicity and adverse effects, such as organ damage and altered metabolic function . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biomolecules . Additionally, this compound can influence metabolic pathways by modulating enzyme activity and gene expression, thereby affecting the overall metabolic state of the cell . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can localize to specific cellular compartments, where it can interact with target biomolecules and exert its biochemical effects . These transport and distribution mechanisms are important for understanding the compound’s cellular activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may localize to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(trifluoromethyl)phenyl] sulfate typically involves the reaction of 3-(trifluoromethyl)phenol with sulfuric acid or its derivatives. One common method includes the use of chlorosulfonic acid as a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Bis[3-(trifluoromethyl)phenyl] sulfate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenyl rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used.

Major Products:

    Substitution Reactions: Products include derivatives with substituted functional groups on the phenyl rings.

    Oxidation and Reduction: Products include oxidized or reduced forms of the phenyl rings, depending on the reaction conditions.

Scientific Research Applications

Chemistry: Bis[3-(trifluoromethyl)phenyl] sulfate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Bis[3-(trifluoromethyl)phenyl] sulfate involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors. The sulfate group also plays a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a sulfate group.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group, which imparts different reactivity compared to the sulfate group.

    3,5-Bis(trifluoromethyl)phenol: Lacks the sulfate group, making it less reactive in certain chemical reactions.

Uniqueness: Bis[3-(trifluoromethyl)phenyl] sulfate is unique due to the presence of both trifluoromethyl and sulfate groups. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various applications.

Properties

IUPAC Name

bis[3-(trifluoromethyl)phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O4S/c15-13(16,17)9-3-1-5-11(7-9)23-25(21,22)24-12-6-2-4-10(8-12)14(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPLOHYYVKKUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[3-(trifluoromethyl)phenyl] sulfate
Reactant of Route 2
Reactant of Route 2
Bis[3-(trifluoromethyl)phenyl] sulfate
Reactant of Route 3
Bis[3-(trifluoromethyl)phenyl] sulfate
Reactant of Route 4
Bis[3-(trifluoromethyl)phenyl] sulfate
Reactant of Route 5
Bis[3-(trifluoromethyl)phenyl] sulfate
Reactant of Route 6
Reactant of Route 6
Bis[3-(trifluoromethyl)phenyl] sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.